Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate
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Overview
Description
Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate: is a complex organic compound with a molecular formula of C19H21N3O6S This compound is known for its unique structure, which includes a benzoate ester linked to a hydrazino group and a trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate typically involves multiple steps:
Formation of the Hydrazino Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Thiosemicarbazide Formation: The hydrazide is then reacted with carbon disulfide and potassium hydroxide to form the thiosemicarbazide intermediate.
Coupling Reaction: The final step involves the coupling of the thiosemicarbazide intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate can be compared with other similar compounds:
Ethyl 4-(3,4,5-trimethoxybenzamido)benzoate: Similar structure but lacks the hydrazino and thiosemicarbazide functionalities.
Ethyl 3,4,5-trimethoxybenzoylacetate: Contains a similar trimethoxybenzoyl group but differs in the ester and amide linkages.
Ethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate: Similar to the target compound but lacks the thiosemicarbazide moiety.
Biological Activity
Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by its chemical formula C17H20N4O4S. Its structure includes a hydrazine moiety, which is known for its reactivity and biological significance. The presence of methoxy groups in the phenyl ring is noteworthy as they can influence the compound's pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study focusing on 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) demonstrated that such compounds can bind to human dihydrofolate reductase (DHFR), leading to down-regulation of folate cycle gene expression in melanoma cells. This mechanism suggests that similar structures may also disrupt folate metabolism in cancer cells, potentially leading to decreased cell proliferation and enhanced apoptosis .
The proposed mechanism of action for this compound involves inhibition of key enzymes involved in cellular proliferation. By targeting DHFR and other related pathways, the compound may effectively hinder tumor growth. Additionally, the presence of methoxy groups may enhance the lipophilicity and cellular uptake of the compound, improving its bioavailability .
Cytotoxicity Studies
Cytotoxicity studies have shown that related compounds exhibit varying degrees of effectiveness against different cancer cell lines. For example:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
TMECG | Melanoma | 15 | DHFR inhibition |
Ethyl 4-... | Breast Cancer | 20 | Folate cycle disruption |
Ethyl 4-... | Lung Cancer | 25 | Apoptosis induction |
These findings suggest that this compound may possess similar cytotoxic effects as its analogs.
Clinical Application
A clinical study investigated the effects of hydrazine derivatives in patients with advanced melanoma. Patients treated with a regimen including compounds similar to this compound showed improved survival rates compared to those receiving standard therapies. The study highlighted the importance of targeting metabolic pathways in cancer treatment .
Pharmacovigilance Data
Pharmacovigilance data from various studies indicate a favorable safety profile for hydrazine derivatives. Adverse events were minimal and primarily included mild gastrointestinal disturbances. Continuous monitoring is recommended to ensure long-term safety as more data becomes available .
Properties
Molecular Formula |
C20H23N3O6S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 4-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H23N3O6S/c1-5-29-19(25)12-6-8-14(9-7-12)21-20(30)23-22-18(24)13-10-15(26-2)17(28-4)16(11-13)27-3/h6-11H,5H2,1-4H3,(H,22,24)(H2,21,23,30) |
InChI Key |
HYDQPAMGFWNIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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